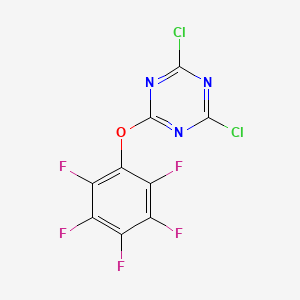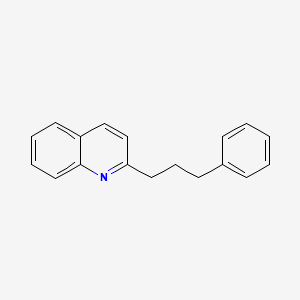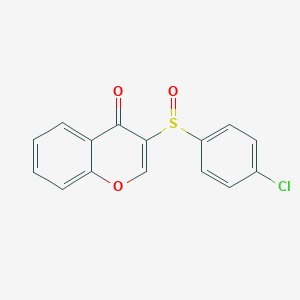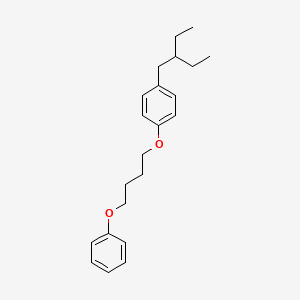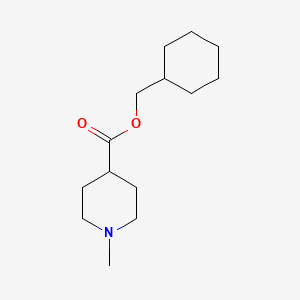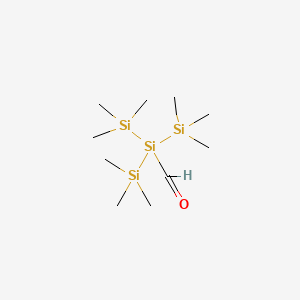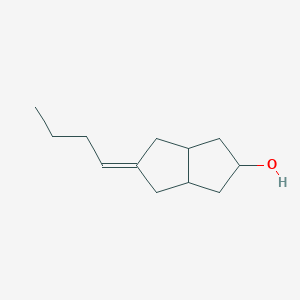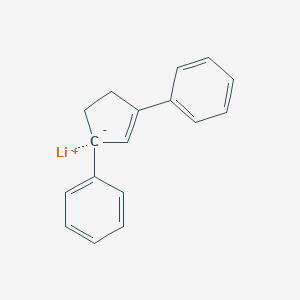
lithium;(3-phenylcyclopenten-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(3-phenylcyclopenten-1-yl)benzene is an organolithium compound that features a lithium atom bonded to a (3-phenylcyclopenten-1-yl)benzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenten-1-yl)benzene typically involves the reaction of (3-phenylcyclopenten-1-yl)benzene with a lithium reagent. One common method is the reaction of (3-phenylcyclopenten-1-yl)benzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of lithium reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;(3-phenylcyclopenten-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Lithium;(3-phenylcyclopenten-1-yl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which lithium;(3-phenylcyclopenten-1-yl)benzene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can influence the activity of enzymes, ion channels, and neurotransmitter systems. The compound’s unique structure allows it to participate in specific chemical reactions, facilitating the formation of new bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium phenylcyclopentadienide: Similar in structure but lacks the benzene ring.
Lithium benzyl: Contains a benzene ring but differs in the cyclopentene moiety.
Lithium cyclopentadienide: Contains a cyclopentadienyl ring but lacks the phenyl group.
Uniqueness
Lithium;(3-phenylcyclopenten-1-yl)benzene is unique due to the presence of both a phenyl group and a cyclopentene ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
113443-58-6 |
|---|---|
Formule moléculaire |
C17H15Li |
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
lithium;(3-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H15.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;/q-1;+1 |
Clé InChI |
AXVDORKDEXZZRF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CC(=C[C-]1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


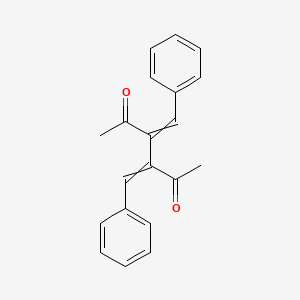
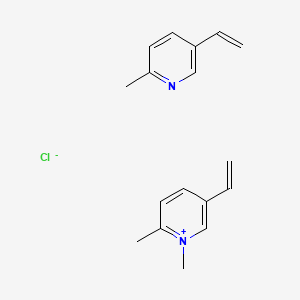
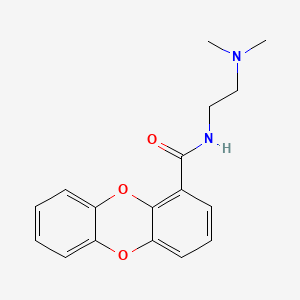
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)



